4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate
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Overview
Description
4-Cyanophenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its stability and reactivity. The compound consists of a cyanophenyl group, a hexyl chain, and a biphenyl carboxylate moiety, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate typically involves a multi-step processThe hexyl chain is then added via a Grignard reaction or similar alkylation process .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts such as aluminum chloride in the Friedel-Crafts acylation and controlled temperatures to facilitate the nucleophilic substitution. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated biphenyls, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Cyanophenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystals and other complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate involves its interaction with various molecular targets. The cyanophenyl group can engage in π-π stacking interactions, while the biphenyl moiety provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, making it a valuable tool in drug design and material science .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl 4’-[6-(acryloyloxy)hexyl]oxybenzoate
- 4-Cyanophenyl 4’-n-hexylbenzoate
- 4-Cyanophenyl 4’-[6-(acryloyloxy)hexyloxy]benzoate
Uniqueness
4-Cyanophenyl 4’-hexyl[1,1’-biphenyl]-4-carboxylate stands out due to its unique combination of a cyanophenyl group and a biphenyl carboxylate moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of liquid crystals and other advanced materials .
Properties
CAS No. |
59662-54-3 |
---|---|
Molecular Formula |
C26H25NO2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-(4-hexylphenyl)benzoate |
InChI |
InChI=1S/C26H25NO2/c1-2-3-4-5-6-20-7-11-22(12-8-20)23-13-15-24(16-14-23)26(28)29-25-17-9-21(19-27)10-18-25/h7-18H,2-6H2,1H3 |
InChI Key |
CHUCGTSYFZXLBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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